2'-Deamino-2'-hydroxyneamine
CAS No.: 31077-71-1
VCID: VC0194241
Molecular Formula: C12H25N3O7
Molecular Weight: 323.34 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 2'-Deamino-2'-hydroxyneamine is an amino cyclitol glycoside derived from 2-deoxystreptamine, characterized by a 6-amino-6-deoxy-α-D-glucosyl residue substitution at the pro-R hydroxy group . It functions as an antimicrobial agent and is involved in the biosynthesis of aminoglycoside antibiotics . Specifically, it plays a crucial role in the enzymatic conversion to 2'-deamino-2'-hydroxy-6'-dehydroparomamine, an important intermediate in the production of kanamycin and neomycin. Industrial production of 2'-deamino-2'-hydroxyneamine involves the heterologous expression of biosynthetic genes in engineered Escherichia coli strains, allowing for significant production of the compound for further chemical modifications. This compound exhibits biological activities, notably antiviral and antibacterial properties, primarily through interaction with bacterial ribosomes, leading to the inhibition of protein synthesis. As a derivative of neamine, it belongs to the aminoglycoside class of antibiotics, with the structural modification influencing its biological activity. The removal of the amino group at the 2' position and the addition of a hydroxyl group are key features. Other names for 2'-Deamino-2'-hydroxyneamine include Kanamine, Antibiotic NK 1003, and NK 1003 . It is also identified by various identifiers such as CAS number 31077-71-1, ChEBI ID CHEBI:67223, and PubChem CID 207889 . A related compound, 2'-deamino-2'-hydroxyneamine(3+), is an organic cation formed by protonation of the three amino groups of 2'-deamino-2'-hydroxyneamine and is the major species at pH 7.3 . |
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CAS No. | 31077-71-1 |
Product Name | 2'-Deamino-2'-hydroxyneamine |
Molecular Formula | C12H25N3O7 |
Molecular Weight | 323.34 g/mol |
IUPAC Name | (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4,5-triol |
Standard InChI | InChI=1S/C12H25N3O7/c13-2-5-7(17)8(18)10(20)12(21-5)22-11-4(15)1-3(14)6(16)9(11)19/h3-12,16-20H,1-2,13-15H2/t3-,4+,5-,6+,7-,8+,9-,10-,11-,12-/m1/s1 |
Standard InChIKey | AWRLKTYNEGEURZ-JCLMPDJQSA-N |
SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)O)N |
Canonical SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)O)N |
Purity | > 95% |
Synonyms | 4-O-(6-Amino-6-deoxy-α-D-glucopyranosyl)-2-deoxy-D-streptamine |
Reference | Park et al. Discovery of parallel pathways of kanamycin biosynthesis allows antibiotic manipulation. Nature Chemical Biology, doi: 10.1038/nchembio.671, published online 9 October 2011 http://www.nature.com/naturechemicalbiology Ban et al. Complete reconstitution of the diverse pathways of gentamicin B biosynthesis. Nature Chemical Biology, doi: 10.1038/s41589-018-0203-4, published online 14 January 2019 |
PubChem Compound | 207889 |
Last Modified | Feb 18 2024 |
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